Dabrafenib-d9

Description

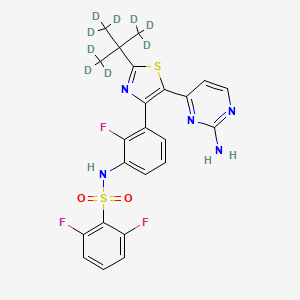

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMGDJOXZAERB-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Dabrafenib-d9 in Modern Bioanalytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Dabrafenib-d9 in a research setting. Primarily, this deuterated analog of Dabrafenib serves as a critical internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is integral to pharmacokinetic and therapeutic drug monitoring studies of Dabrafenib, a potent inhibitor of BRAF kinases used in the treatment of various cancers.

Introduction to Dabrafenib and the Need for Precise Quantification

Dabrafenib is a targeted therapy drug that inhibits BRAF enzymes with V600 mutations, which are common in melanoma and other cancers.[1][2] The efficacy and toxicity of Dabrafenib are closely linked to its plasma concentrations. Therefore, accurate and precise measurement of Dabrafenib and its active metabolites in biological matrices is essential for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes.[3][4][5]

This compound: The Internal Standard of Choice

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS helps to correct for variability in sample preparation and instrument response. An ideal IS has physicochemical properties very similar to the analyte of interest but is distinguishable by its mass.

This compound, a stable isotope-labeled version of Dabrafenib where nine hydrogen atoms are replaced by deuterium, is an excellent internal standard for the quantification of Dabrafenib. Its key advantages include:

-

Similar Chemical and Physical Properties: this compound behaves almost identically to Dabrafenib during sample extraction, chromatography, and ionization.

-

Mass Differentiation: The nine additional neutrons in this compound result in a mass shift that is easily resolved by a mass spectrometer, allowing for its distinct detection from the unlabeled Dabrafenib.

-

Co-elution: Dabrafenib and this compound co-elute under typical liquid chromatography conditions, ensuring that they experience the same matrix effects.

Quantitative Analysis of Dabrafenib using LC-MS/MS with this compound

The use of this compound as an internal standard is a cornerstone of robust LC-MS/MS methods for quantifying Dabrafenib in biological samples, most commonly human plasma.[4][6][7][8]

Data Presentation: Mass Spectrometric Parameters

The following table summarizes typical mass spectrometric parameters for the analysis of Dabrafenib and its internal standard, this compound. These values are crucial for setting up a selective and sensitive LC-MS/MS method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabrafenib | 520.1 | 177.0 |

| This compound (Internal Standard) | 529.2 | 177.0 |

Note: The specific precursor and product ions may vary slightly depending on the instrument and experimental conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of Dabrafenib in plasma samples using this compound as an internal standard.

Experimental Protocol: Plasma Sample Preparation

The following is a representative protocol for the preparation of plasma samples for LC-MS/MS analysis of Dabrafenib.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Dabrafenib Signaling Pathway and the Importance of Pharmacokinetics

Dabrafenib targets the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancers with BRAF mutations. The diagram below illustrates this pathway and the point of inhibition by Dabrafenib. Understanding the pharmacokinetics of Dabrafenib, facilitated by the use of this compound, is crucial for ensuring that sufficient drug concentrations are achieved to effectively inhibit this pathway and induce a therapeutic response.

Conclusion

This compound is an indispensable tool in the research and development of Dabrafenib. Its role as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Dabrafenib in biological matrices. This is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing the clinical use of this important anticancer agent. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Dabrafenib.

References

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Dabrafenib vs. Dabrafenib-d9: A Technical Guide for Researchers

An in-depth exploration of the structural and functional distinctions between Dabrafenib and its deuterated analog, Dabrafenib-d9, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of Dabrafenib, a potent BRAF inhibitor, and its deuterated counterpart, this compound. The primary distinction lies in the isotopic labeling of this compound, which renders it an invaluable tool in analytical and pharmacokinetic studies. This document will delve into the mechanism of action of Dabrafenib, its metabolic pathways, and the critical role of this compound as an internal standard in quantitative bioanalysis.

Core Differences: Dabrafenib and this compound

Dabrafenib is a small molecule inhibitor of mutated BRAF kinases, a key component of the MAPK signaling pathway.[1][2][3] Its chemical structure allows it to selectively bind to the ATP-binding site of BRAF V600E/K/D mutant proteins, inhibiting their activity and downstream signaling, ultimately leading to decreased cell proliferation and apoptosis in cancer cells.[1][3][4]

This compound is a chemically identical analog of Dabrafenib, with the exception of nine hydrogen atoms being replaced by their heavier isotope, deuterium.[5][6] This isotopic substitution results in a molecule with a higher molecular weight but with the same chemical properties and biological activity as Dabrafenib.[7] The key difference and primary application of this compound is its use as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8] Its distinct mass allows it to be differentiated from the non-labeled Dabrafenib in biological samples, enabling precise and accurate quantification of the drug and its metabolites.[5][8]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib functions as a potent and selective inhibitor of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[2][3][9] The most common activating mutation in the BRAF gene is the V600E substitution, which leads to constitutive activation of the BRAF kinase and downstream signaling.[3][4]

Dabrafenib competitively binds to the ATP pocket of the mutated BRAF kinase, preventing the phosphorylation and activation of MEK.[1][3] This, in turn, inhibits the phosphorylation of ERK, a critical downstream effector that regulates cellular processes such as proliferation, differentiation, and survival.[1] The inhibition of this pathway leads to G1 cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]

Figure 1: Dabrafenib's inhibition of the MAPK signaling pathway.

Metabolism of Dabrafenib

Dabrafenib is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[2][10][11] The major metabolic pathway involves oxidation to form hydroxy-dabrafenib, which is an active metabolite that contributes to the overall pharmacological effect.[2][10][11] Hydroxy-dabrafenib is further oxidized by CYP3A4 to carboxy-dabrafenib, an inactive metabolite that is excreted in the bile and urine.[2][12] Another metabolic pathway involves the decarboxylation of carboxy-dabrafenib to form desmethyl-dabrafenib, which can be reabsorbed from the gut and is also metabolized by CYP3A4.[2]

Figure 2: Major metabolic pathways of Dabrafenib.

Quantitative Data Summary

The following table summarizes key properties of Dabrafenib and this compound.

| Property | Dabrafenib | This compound |

| Chemical Formula | C₂₃H₂₀F₃N₅O₂S₂ | C₂₃H₁₁D₉F₃N₅O₂S₂[6] |

| Molecular Weight | 519.57 g/mol | 528.6 g/mol [6] |

| CAS Number | 1195765-45-7 | 1423119-98-5[5] |

| Primary Use | BRAF Inhibitor | Internal Standard[5][6] |

Experimental Protocol: Quantification of Dabrafenib in Human Plasma using LC-MS/MS

The use of this compound as an internal standard is crucial for the accurate quantification of Dabrafenib and its metabolites in biological matrices. A validated LC-MS/MS method for the simultaneous quantification of dabrafenib, hydroxy-dabrafenib, and trametinib in human plasma has been described.[8]

1. Sample Preparation:

-

To a 50 µL plasma sample, add an internal standard solution containing this compound.

-

Perform protein precipitation by adding acetonitrile containing 1% (v/v) formic acid.[8]

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

-

Column: Accucore® C18 (2.1 × 50 mm; 2.6 μm).[8]

-

Mobile Phase A: Water with 0.1% (v/v) formic acid.[8]

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[8]

-

Flow Rate: 500 μL/min.[8]

-

Gradient Elution: A programmed gradient is used to separate the analytes.

3. Mass Spectrometry:

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

The instrument is operated in positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Dabrafenib, its metabolites, and this compound.

4. Quantification:

-

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

The concentration of Dabrafenib in the plasma samples is then determined from the calibration curve. The calibration range for Dabrafenib is typically 10 to 2000 ng/mL.[8]

Figure 3: A typical workflow for LC-MS/MS bioanalysis using an internal standard.

Conclusion

References

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. veeprho.com [veeprho.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Technical Guide to the Synthesis and Characterization of Dabrafenib-d9

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Dabrafenib-d9, the deuterated internal standard for the potent BRAF kinase inhibitor, Dabrafenib. This guide covers its synthesis, characterization, and application in quantitative analysis, alongside the mechanism of action of the parent compound.

Introduction to Dabrafenib

Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF proteins, particularly targeting mutated forms of BRAF kinase such as BRAF V600E, V600K, and V600D.[1][2] These mutations lead to constitutive activation of the MAPK/ERK signaling pathway, a critical pathway implicated in cell cycle progression, proliferation, and apoptosis.[1][3] By inhibiting this pathway, Dabrafenib effectively reduces tumor growth.[2][3] It is approved for treating various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer harboring these specific BRAF mutations.[1][4]

This compound is a stable, isotopically labeled version of Dabrafenib, primarily used as an internal standard for the precise quantification of Dabrafenib in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Its use significantly improves the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[6]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib functions by selectively binding to the ATP-binding site of mutant B-Raf proteins, which are key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[2][3] In cancers with BRAF V600 mutations, this pathway is perpetually active, driving uncontrolled cell proliferation.[3] Dabrafenib's inhibition blocks the downstream phosphorylation of MEK and ERK, leading to a G1 cell cycle arrest and subsequent apoptosis in cancer cells.[2][7]

Synthesis of this compound

The synthesis of this compound follows the established routes for Dabrafenib, utilizing a deuterated starting material to introduce the nine deuterium atoms onto the tert-butyl group.[5][8] The general synthetic strategy involves key steps such as sulfonamidation, halogenation, thiazole cyclization, and pyrimidine cyclization.[9][10][11]

Experimental Protocol 1: General Synthesis of this compound (Inferred)

This protocol is a generalized representation based on published methods for the non-deuterated analog.[9][11][12] The key modification is the use of a deuterated thioamide for the thiazole ring formation.

-

Sulfonamidation: A fluorinated aniline precursor is reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the corresponding sulfonamide intermediate.[12]

-

Halogenation: The sulfonamide intermediate undergoes halogenation (e.g., bromination) to prepare it for cyclization.[12]

-

Thiazole Cyclization: The halogenated intermediate is reacted with 2,2-di(methyl-d3)propan-2,2,2-d3-thioamide. This step incorporates the deuterated tert-butyl group and forms the core thiazole ring structure.[12]

-

Pyrimidine Cyclization: The resulting thiazole derivative is then reacted with a suitable pyrimidine precursor to construct the aminopyrimidine moiety.[9]

-

Purification: The final product, this compound, is purified using standard techniques such as crystallization or chromatography to achieve high purity (typically ≥99% deuterated forms).[5][13]

Characterization and Analytical Application

This compound is primarily characterized by its mass-to-charge ratio using mass spectrometry. Its identity and purity are confirmed by comparing its properties to the non-labeled Dabrafenib standard.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1423119-98-5 | [5][8][14] |

| Molecular Formula | C₂₃H₁₁D₉F₃N₅O₂S₂ | [5][14] |

| Molecular Weight | ~528.6 g/mol | [5][8] |

| Formal Name | N-[3-[5-(2-amino-4-pyrimidinyl)-2-[1,1-di(methyl-d₃)ethyl-2,2,2-d₃]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide | [5] |

| Synonyms | GSK2118436A-d9 | [15] |

| Appearance | Solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [5] |

| Primary Application | Internal standard for GC- or LC-MS |[5][6] |

Application in Quantitative LC-MS/MS Analysis

This compound is the ideal internal standard for quantifying Dabrafenib and its metabolites in biological samples.[16] The following protocol outlines a typical LC-MS/MS method.

Experimental Protocol 2: Quantification of Dabrafenib in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of Dabrafenib and its metabolites.[16][17]

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject 5 µL of the final extract onto the LC system.[17]

-

Perform chromatographic separation on a C18 column (e.g., Accucore® C18, 2.1 × 50 mm, 2.6 µm) with a gradient elution.[16][17]

-

The mobile phase consists of water with 0.1% (v/v) formic acid (A) and acetonitrile with 0.1% (v/v) formic acid (B) at a flow rate of 500 µL/min.[16][17]

-

-

Mass Spectrometry Detection:

-

Analyze the eluent using a triple quadrupole mass spectrometer in positive-ion mode.[17]

-

Monitor specific precursor-to-product ion transitions for Dabrafenib and this compound.

-

Table 2: LC-MS/MS Method Parameters

| Parameter | Description | Reference(s) |

|---|---|---|

| Internal Standard | This compound | [16][17] |

| Extraction | Protein precipitation with acidified acetonitrile | [16][17] |

| Column | Accucore® C18 (2.1 × 50 mm; 2.6 µm) | [16][17] |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | [16][17] |

| Flow Rate | 500 µL/min | [16][17] |

| Detection Mode | Triple quadrupole MS, positive-ion mode |[17] |

Table 3: Validation Data for LC-MS/MS Assay

| Analyte | Calibration Range (ng/mL) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy Range | Reference(s) |

|---|---|---|---|---|---|

| Dabrafenib | 10 - 2000 | <10.4% | <7.4% | 86.8% - 115.0% | [16] |

| Hydroxy-Dabrafenib | 10 - 2000 | <10.4% | <7.4% | 86.8% - 115.0% |[16] |

Biological Activity of Dabrafenib (Parent Compound)

The efficacy of Dabrafenib has been extensively characterized through in vitro kinase and cell proliferation assays.

Table 4: In Vitro Inhibitory Activity of Dabrafenib

| Target | Assay Type | IC₅₀ / GI₅₀ Value (nM) | Reference(s) |

|---|---|---|---|

| B-RAFV600E | Kinase Assay | 0.68 | [5] |

| B-RAF (wild-type) | Kinase Assay | 0.64 | [5] |

| C-RAF (wild-type) | Kinase Assay | 5 | [5][15] |

| NEK9 | Kinase Assay | 1 - 9 | [18] |

| CDK16 | Kinase Assay | Significant Inhibition | [18] |

| B-RAFV600E mutant cell lines | Cell Proliferation | < 200 | [2][5] |

| Other B-RAF mutant cell lines | Cell Proliferation | < 30 |[5] |

In preclinical models, orally administered Dabrafenib led to the inhibition of ERK activation and tumor growth in BRAFV600E-containing human melanoma xenografts.[7]

Conclusion

This compound is an indispensable tool for the clinical and preclinical development of Dabrafenib. Its synthesis is achieved through established chemical routes using deuterated precursors. As a high-purity internal standard, it enables the accurate and precise quantification of Dabrafenib in complex biological matrices, which is critical for understanding its pharmacokinetics and ensuring effective therapeutic drug monitoring for patients with BRAF-mutant cancers.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. veeprho.com [veeprho.com]

- 7. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS 1423119-98-5 | LGC Standards [lgcstandards.com]

- 9. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

- 11. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]

- 12. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]

- 13. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC-MS), has become the gold standard for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.

This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application in key research areas.

The Core Advantage: Mitigating Variability and Enhancing Accuracy

The fundamental principle behind using an internal standard is to add a known quantity of a compound, chemically and physically similar to the analyte of interest, to every sample, calibrator, and quality control sample. This standard co-elutes with the analyte and experiences similar effects during sample preparation and analysis. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[1]

Deuterated internal standards, being chemically identical to the analyte, offer the most ideal properties for an internal standard.[2] Their key advantages include:

-

Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their non-labeled counterparts. This ensures that both the analyte and the standard experience the same matrix effects at the same time, leading to more accurate correction.[3] While significant deuterium substitution can sometimes lead to slight retention time shifts, careful selection and validation can mitigate this.[4][5]

-

Similar Ionization Efficiency: The ionization efficiency of a deuterated standard in the mass spectrometer's source is virtually identical to that of the analyte. This is crucial for correcting for ion suppression or enhancement caused by co-eluting matrix components.[1]

-

Compensation for Sample Preparation Variability: Losses that may occur during extraction, evaporation, and reconstitution steps affect both the analyte and the deuterated standard equally, leading to a consistent analyte/internal standard ratio.[1]

The use of deuterated standards has been shown to significantly improve the accuracy and precision of quantitative methods compared to using structural analogues as internal standards.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when employing deuterated internal standards.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analogous Internal Standards

| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Number of Samples (n) |

| Kahalalide F | Analogous | 96.8 | 8.6 | 284 |

| Kahalalide F | Deuterated (SIL) | 100.3 | 7.6 | 340 |

Data sourced from a study on the depsipeptide marine anticancer agent kahalalide F. The use of a stable isotope-labeled (SIL) internal standard resulted in a mean bias closer to 100% and a lower standard deviation, indicating improved accuracy and precision.[2]

Table 2: Accuracy and Relative Standard Deviation (RSD) for Pesticide and Mycotoxin Analysis in Cannabis Matrices

| Matrix | Without Internal Standard - Accuracy (%) | Without Internal Standard - RSD (%) | With Deuterated Internal Standard - Accuracy (%) | With Deuterated Internal Standard - RSD (%) |

| Cannabis Flower | >60% difference for some QCs | >50% | Within 25% | <20% |

| Cannabis Edibles | >60% difference for some QCs | >50% | Within 25% | <20% |

| Cannabis Concentrates | >60% difference for some QCs | >50% | Within 25% | <20% |

This table illustrates the significant improvement in accuracy and precision when using deuterated internal standards for the analysis of pesticides and mycotoxins in complex cannabis matrices. The use of internal standards brought the accuracy within an acceptable range of 25% and reduced the relative standard deviation to below 20%.[6]

Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |

| Anandamide-d8 | 85.3 | 98.7 |

| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |

| Oleoylethanolamide-d4 | 114.8 | 105.2 |

| Palmitoylethanolamide-d4 | 95.6 | 89.1 |

| Stearoylethanolamide-d4 | 101.2 | 92.5 |

This table presents the recovery and matrix effect for several deuterated internal standards used in the quantification of endocannabinoids in human CSF. While some compounds experienced significant matrix effects (ion suppression), the use of a co-eluting deuterated internal standard allows for accurate quantification by compensating for these effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in quantitative mass spectrometry. Below are representative protocols for key applications.

Protocol 1: Quantification of an Oral Anticoagulant Drug in Human Plasma by LC-MS/MS

1. Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of the deuterated internal standard solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Protocol 2: Quantification of a Protein Biomarker in Cell Lysate using a Deuterated Peptide Standard

1. Protein Extraction and Digestion

-

Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Denaturation, Reduction, and Alkylation: Take a fixed amount of protein (e.g., 50 µg) and denature it with 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.[8]

-

Digestion: Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.[8]

-

Spiking: Add a known amount of the deuterated peptide internal standard (corresponding to a target peptide from the protein of interest) to the digested sample.

2. Peptide Cleanup

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and concentrate the peptides.

-

Elution: Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% formic acid).

-

Drying and Reconstitution: Dry the eluted peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC Column: C18 column suitable for peptide separations.

-

Mobile Phase and Gradient: Use a gradient of acetonitrile in water with 0.1% formic acid, optimized for peptide separation.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Use a targeted MS/MS approach (e.g., Parallel Reaction Monitoring - PRM) to monitor the specific transitions for both the native and the deuterated peptide.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.

Caption: General workflow for quantitative analysis using deuterated standards.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. scispace.com [scispace.com]

- 3. texilajournal.com [texilajournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. myadlm.org [myadlm.org]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. info.gbiosciences.com [info.gbiosciences.com]

Preliminary Studies on the Metabolism of Dabrafenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the metabolism of Dabrafenib, a targeted therapy for BRAF V600 mutation-positive cancers. This document outlines the metabolic pathways, involved enzymes, and pharmacokinetic profiles of Dabrafenib and its major metabolites. Detailed experimental protocols for key in vitro and analytical studies are provided, and signaling pathways are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction to Dabrafenib Metabolism

Dabrafenib is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation, which are prevalent in various cancers, including melanoma. The clinical efficacy and safety of Dabrafenib are influenced by its metabolic profile. The primary route of elimination for Dabrafenib is through hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, followed by biliary and renal excretion of its metabolites. Understanding the intricacies of Dabrafenib metabolism is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.

Metabolic Pathways of Dabrafenib

Dabrafenib undergoes extensive metabolism, leading to the formation of three major circulating metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib. The biotransformation process is a multi-step enzymatic cascade primarily occurring in the liver.

The initial and principal metabolic pathway involves the oxidation of Dabrafenib, a reaction catalyzed predominantly by CYP2C8 and CYP3A4, to form hydroxy-dabrafenib. Hydroxy-dabrafenib is an active metabolite that contributes to the overall pharmacological effect. This metabolite is subsequently further oxidized by CYP3A4 to produce carboxy-dabrafenib. Carboxy-dabrafenib can then undergo a non-enzymatic decarboxylation to form desmethyl-dabrafenib, which can be reabsorbed from the gut. Desmethyl-dabrafenib is also a substrate for CYP3A4, leading to further oxidative metabolites.

Methodological & Application

Application Note: Quantification of Dabrafenib in Human Plasma using Dabrafenib-d9 as an Internal Standard by LC-MS/MS

References

- 1. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

Application Note: Quantitative Analysis of Dabrafenib in Human Plasma using Dabrafenib-d9 by LC-MS/MS

Introduction

Dabrafenib is a potent inhibitor of mutated BRAF enzymes, a key driver in the pathogenesis of metastatic melanoma and other cancers.[1][2] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Dabrafenib are crucial for optimizing treatment efficacy and minimizing toxicity. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dabrafenib in human plasma, utilizing its stable isotope-labeled analog, Dabrafenib-d9, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]

This method is intended for researchers, scientists, and drug development professionals involved in clinical pharmacology and bioanalysis. The protocol has been validated in accordance with FDA guidelines for bioanalytical method validation.[5][6][7]

Signaling Pathway of Dabrafenib

References

- 1. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. japsonline.com [japsonline.com]

Application Note: A Validated LC-MS/MS Method for the Quantification of Dabrafenib and its Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dabrafenib and its major metabolites—hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib—in human plasma. Dabrafenib is a potent inhibitor of BRAF kinase, a key component of the MAPK signaling pathway, and is used in the treatment of cancers with BRAF V600 mutations.[1][2][3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens. This method utilizes a simple protein precipitation for sample preparation and offers high throughput and accuracy, making it suitable for clinical research.

Introduction

Dabrafenib is a targeted therapy that inhibits the BRAF V600 mutant kinase, which is prevalent in various cancers, including melanoma.[3][4] The drug disrupts the constitutively active MAPK signaling pathway, leading to cell cycle arrest and apoptosis in tumor cells.[1][4][5] Dabrafenib is primarily metabolized in the liver by CYP2C8 and CYP3A4 enzymes to form several metabolites.[2][6][7] The main metabolites found in circulation are hydroxy-dabrafenib, which is pharmacologically active, as well as carboxy-dabrafenib and desmethyl-dabrafenib.[6][8][9] Monitoring the plasma concentrations of both the parent drug and its metabolites is essential for understanding their combined therapeutic effect and potential for toxicity.

This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of dabrafenib and its metabolites, along with a summary of its performance characteristics.

Signaling Pathway

Dabrafenib targets the BRAF V600E mutation within the RAS/RAF/MEK/ERK (MAPK) signaling pathway. In cancer cells with this mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Dabrafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling to MEK and ERK.[1][10]

References

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. paganz.org [paganz.org]

- 9. Metabolism and disposition of oral dabrafenib in cancer patients: proposed participation of aryl nitrogen in carbon-carbon bond cleavage via decarboxylation following enzymatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Pharmacokinetic Study Design with Dabrafenib-d9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of Dabrafenib, utilizing its deuterated analog, Dabrafenib-d9, as an internal standard. This document outlines the metabolic pathways of Dabrafenib, key pharmacokinetic parameters, and detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, a key component in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It is approved for the treatment of various cancers harboring BRAF V600 mutations.[2][3][4] Understanding the pharmacokinetic profile of Dabrafenib and its primary metabolites is crucial for optimizing dosing strategies and managing drug-drug interactions. This compound serves as an ideal internal standard for quantitative bioanalysis due to its similar chemical properties and distinct mass, ensuring accurate and precise measurements.[5]

Dabrafenib Pharmacokinetics and Metabolism

Dabrafenib is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4.[3][4][6][7] The metabolism leads to the formation of three major metabolites: hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib.[4][6][8][9] Hydroxy-dabrafenib is an active metabolite that contributes to the overall pharmacological effect.[4]

Signaling Pathway of Dabrafenib

Dabrafenib targets the constitutively activated BRAF kinase in the MAPK pathway, which is frequently mutated in melanoma and other cancers.[1][2][10] By inhibiting BRAF, Dabrafenib blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[1][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Dabrafenib and its major metabolites. These values are compiled from various clinical studies and provide a basis for comparison.

Table 1: Pharmacokinetic Parameters of Dabrafenib

| Parameter | Value | Reference |

| Absolute Bioavailability (F) | 95% | |

| Time to Cmax (Tmax) | ~2 hours | [6] |

| Apparent Volume of Distribution (Vd/F) | 70.3 L | [6] |

| Plasma Protein Binding | 99.7% | [6] |

| Terminal Half-life (t½) | ~8 hours | [6] |

| Apparent Clearance (CL/F) at Steady State (150 mg BID) | 34.3 L/h | [8] |

Table 2: Steady-State Pre-Dose Concentrations of Dabrafenib and Metabolites (150 mg BID)

| Analyte | Concentration (ng/mL) | %CV | Reference |

| Dabrafenib | 46.6 | 83.5 | [8] |

| Hydroxy-dabrafenib | 69.3 | 64.1 | [8] |

| Carboxy-dabrafenib | 3608 | 14.7 | [8] |

| Desmethyl-dabrafenib | 291 | 17.2 | [8] |

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol describes a common and efficient method for extracting Dabrafenib and its metabolites from plasma samples.[5][12][13]

Materials:

-

Human plasma samples

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), LC-MS grade, containing 1% (v/v) formic acid[5]

-

Vortex mixer

-

Centrifuge (capable of 17,530 x g)[12]

-

96-well collection plates

Procedure:

-

Thaw frozen plasma samples to room temperature.

-

To a 50 µL aliquot of each plasma sample, add a specified volume of the this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate proteins.[5][12] The ratio of plasma to precipitation solvent is typically 1:4.

-

Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 17,530 x g for 5 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate.[12]

-

Add 150 µL of water to the supernatant.[12]

-

The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of Dabrafenib and its metabolites using a validated LC-MS/MS method.[5][14][15]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: Accucore® C18 (2.1 × 50 mm; 2.6 µm) or equivalent[5]

-

Mobile Phase A: Water with 0.1% (v/v) formic acid[5]

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid[5]

-

Flow Rate: 500 µL/min[5]

-

Injection Volume: 5 µL

-

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes of interest. The exact gradient program should be optimized for the specific column and instrument.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for Dabrafenib, its metabolites, and this compound should be optimized for the instrument used.

-

Source Parameters: Parameters such as nebulizer gas pressure, source temperature, capillary voltage, and dryer gas flow should be optimized to achieve maximum sensitivity.[15]

Experimental Workflow

The following diagram illustrates the overall workflow for a pharmacokinetic study of Dabrafenib.

Conclusion

This document provides a detailed guide for researchers involved in the pharmacokinetic evaluation of Dabrafenib. By employing the described protocols and understanding the metabolic pathways and pharmacokinetic parameters, scientists can design robust studies to further elucidate the clinical pharmacology of this important anticancer agent. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for bioanalytical method validation and subsequent clinical sample analysis.[5]

References

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The metabolic drug-drug interaction profile of Dabrafenib: in vitro investigations and quantitative extrapolation of the P450-mediated DDI risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. paganz.org [paganz.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

- 12. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

Application Note: Bioanalytical Method Validation for Dabrafenib in Human Plasma using LC-MS/MS with Dabrafenib-d9 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dabrafenib is a potent and selective inhibitor of BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Constitutive activation of this pathway due to mutations in the BRAF gene, such as the V600E mutation, is a frequent driver in various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[1][3] Dabrafenib binds to the ATP-binding site of mutant BRAF, inhibiting its kinase activity and subsequently blocking downstream signaling, which leads to reduced tumor cell proliferation and survival.[3][4]

Accurate and reliable quantification of Dabrafenib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the validation of a bioanalytical method for the determination of Dabrafenib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dabrafenib-d9, to ensure high accuracy and precision. The validation parameters are in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[5][6][7][8][9][10][11]

Signaling Pathway of Dabrafenib

Caption: Dabrafenib inhibits the mutated BRAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow

Caption: Overview of the bioanalytical method for Dabrafenib quantification in plasma.

Materials and Methods

Chemicals and Reagents:

-

Dabrafenib (purity ≥99%)

-

This compound (purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of Dabrafenib (1 mg/mL) and this compound (1 mg/mL) in a suitable organic solvent like DMSO or methanol.[12][13]

-

Working Solutions: Prepare working standard solutions of Dabrafenib and a working internal standard (IS) solution of this compound by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water.

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 5 to 2000 ng/mL.[14][15]

-

Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.[14]

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[14]

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile).[14]

-

Vortex mix the samples thoroughly for 1 minute.

-

Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to precipitate proteins.[14]

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[16]

-

Flow Rate: 0.5 mL/min.[16]

-

Gradient: A suitable gradient to ensure separation of Dabrafenib from endogenous plasma components.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14][17]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dabrafenib: m/z 520.1 → 177.0 (example, specific transitions should be optimized).[17]

-

This compound: Specific transition to be determined based on the deuteration pattern.

-

Method Validation

The bioanalytical method was validated according to FDA and EMA guidelines, assessing the following parameters:

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Dabrafenib and this compound.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves prepared on three different days. A linear regression with a weighting factor of 1/x² is commonly applied.[14]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were determined by analyzing five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) on three separate days.[14] The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a precision of ≤15% (≤20% for LLOQ).[5]

Recovery

The extraction recovery of Dabrafenib was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standards at three QC levels (Low, Medium, and High).

Matrix Effect

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution.

Stability

The stability of Dabrafenib in human plasma was assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.[14] The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]

Results

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 5 - 2000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | < 20% | ± 20% | < 20% | ± 20% |

| Low | 15 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 150 | < 15% | ± 15% | < 15% | ± 15% |

| High | 1400 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Recovery %RSD | Mean Matrix Effect (%) | Matrix Effect %RSD |

| Low | > 85% | < 15% | 85 - 115% | < 15% |

| Medium | > 85% | < 15% | 85 - 115% | < 15% |

| High | > 85% | < 15% | 85 - 115% | < 15% |

Table 4: Stability

| Stability Condition | Duration | QC Level | Mean Stability (%) | %RSD |

| Bench-top | 24 hours | Low, High | 85 - 115% | < 15% |

| Freeze-thaw | 3 cycles | Low, High | 85 - 115% | < 15% |

| Long-term | 30 days at -80°C | Low, High | 85 - 115% | < 15% |

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of Dabrafenib in human plasma using this compound as an internal standard. The method was successfully validated according to international guidelines and demonstrated excellent linearity, accuracy, precision, recovery, and stability. This validated method is suitable for use in clinical and non-clinical studies requiring the measurement of Dabrafenib concentrations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 9. tandfonline.com [tandfonline.com]

- 10. bioanalysisforum.jp [bioanalysisforum.jp]

- 11. fda.gov [fda.gov]

- 12. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

Application Notes and Protocols for Therapeutic Drug Monitoring of Dabrafenib Using Dabrafenib-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib is a potent and selective inhibitor of mutated BRAF kinases, playing a crucial role in the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, particularly those harboring BRAF V600 mutations.[1][2][3] As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, BRAF mutations lead to constitutive pathway activation, promoting cell proliferation and survival.[4][5][6] Dabrafenib, by targeting the mutated BRAF protein, inhibits this aberrant signaling.[4][6][7] Given the significant interindividual pharmacokinetic variability observed in patients, therapeutic drug monitoring (TDM) of dabrafenib is emerging as a valuable tool to optimize dosing, enhance efficacy, and minimize toxicity.[8][9][10] The use of a stable isotope-labeled internal standard, such as Dabrafenib-d9, is essential for accurate and precise quantification of dabrafenib in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring of dabrafenib using this compound as an internal standard.

Signaling Pathway

Dabrafenib targets the RAS/RAF/MEK/ERK or MAPK pathway, which is critical in regulating cell cycle progression and proliferation.[1][4] In cancers with BRAF mutations (e.g., V600E, V600K), the BRAF protein is constitutively active, leading to persistent downstream signaling and uncontrolled cell growth.[4][5][6] Dabrafenib acts as an ATP-competitive inhibitor of the mutated BRAF kinase, blocking the phosphorylation of MEK and subsequently ERK, thereby inhibiting the signaling cascade and inducing cell cycle arrest and apoptosis.[4][5][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dabrafenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/38707 [onderzoekmetmensen.nl]

- 10. Dabrafenib and trametinib exposure-efficacy and tolerance in metastatic melanoma patients: a pharmacokinetic-pharmacodynamic real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Quantification of Hydroxy-Dabrafenib in Human Plasma using UHPLC-MS/MS with Dabrafenib-d9 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of hydroxy-dabrafenib, a primary metabolite of the BRAF inhibitor dabrafenib, in human plasma. The method utilizes Dabrafenib-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, allowing for efficient sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of dabrafenib and its active metabolite.

Introduction

Dabrafenib is a potent inhibitor of BRAF kinases, particularly those with the V600E mutation, and is used in the treatment of various cancers, including metastatic melanoma. The drug is extensively metabolized, with hydroxy-dabrafenib being one of its major active metabolites. Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for optimizing therapeutic outcomes and minimizing toxicity. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability. This compound is a suitable internal standard for the quantification of dabrafenib and its metabolites. This application note provides a detailed protocol for the quantification of hydroxy-dabrafenib in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Hydroxy-Dabrafenib analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

UHPLC system (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical balance

-

Microcentrifuge

-

Pipettes and general laboratory consumables

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxy-dabrafenib and this compound in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the hydroxy-dabrafenib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Add 50 µL of plasma to each tube.

-

Spike with the appropriate working standard solution (for calibration and QC samples) or blank solution (for unknown samples).

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Conditions

UHPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm (e.g., Accucore® C18) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Gradient | As required for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Ion Source Temp | 500°C |

| Nebulizer Gas | As per instrument recommendation |

| Curtain Gas | As per instrument recommendation |

Table 1: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxy-Dabrafenib | 536.1 | 465.1 |

| This compound | 529.2 | 247.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Results and Discussion

Method Validation

The method should be validated according to the US FDA and/or EMA guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Hydroxy-Dabrafenib | 10 - 2000 | Linear, 1/x² weighting | >0.99 |

Table 3: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | <15% | <15% | ±15% | ±15% |

| Low QC | 30 | <15% | <15% | ±15% | ±15% |

| Mid QC | 300 | <15% | <15% | ±15% | ±15% |

| High QC | 1500 | < |

Application Notes: The Use of Dabrafenib in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dabrafenib is a potent and selective ATP-competitive inhibitor of the RAF family of kinases, with particular efficacy against tumors harboring BRAF V600 mutations.[1][2][3] These mutations lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell proliferation and survival.[4][5] Dabrafenib is approved for treating BRAF V600 mutation-positive metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, often in combination with the MEK inhibitor Trametinib.[3][6]

In research settings, Dabrafenib is a critical tool for studying the MAPK pathway in cancer cell lines. Its deuterated form, Dabrafenib-d9 , serves an essential but distinct role. While biologically equivalent for mechanism-of-action studies, this compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic (PK) and pharmacodynamic (PD) analyses to ensure accurate quantification of the parent drug in biological samples. These application notes will focus on the biological applications of Dabrafenib in cancer cell line studies, for which the protocols are identical to those for this compound.

Mechanism of Action

Dabrafenib's primary mechanism is the inhibition of mutated BRAF kinase, which blocks downstream signaling through MEK and ERK.[1][2] This disruption of the MAPK pathway leads to G1 cell cycle arrest, induction of apoptosis, and an overall decrease in tumor cell proliferation.[1] Dabrafenib has demonstrated potent activity against multiple BRAF V600 mutations, including V600E, V600K, V600D, and V600R.[1][4][7]

Interestingly, in BRAF wild-type (WT) cells, BRAF inhibitors like Dabrafenib can cause paradoxical activation of the MAPK pathway, leading to increased proliferation.[1] This is a critical consideration in experimental design and data interpretation.

More recent studies have identified novel targets of Dabrafenib that are not shared by other BRAF inhibitors like Vemurafenib.[8][9] Dabrafenib also potently inhibits NEK9 and CDK16, kinases implicated in cell cycle regulation.[8][10][11] This multi-target activity may explain Dabrafenib's efficacy in cancer cell lines with BRAF-WT but with NRAS or KRAS mutations.[8][9]

Signaling Pathway Diagrams

Caption: Dabrafenib inhibits the constitutively active BRAF V600 mutant kinase.

References

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Dabrafenib with Dabrafenib-d9 Internal Standard

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dabrafenib-d9 as an internal standard in the bioanalysis of Dabrafenib.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow.

| Issue | Potential Cause | Recommended Action |

| High Variability in this compound Peak Area | Inconsistent sample preparation, pipetting errors, or instrument instability. | Ensure consistent and precise pipetting of the internal standard (IS) solution into all samples, standards, and quality controls (QCs). Verify the stability of the mass spectrometer by monitoring system suitability samples. |

| Matrix effects varying between samples.[1][2] | Optimize the sample clean-up procedure to remove interfering matrix components. Consider a different extraction method (e.g., liquid-liquid extraction instead of protein precipitation). Evaluate matrix effects across different lots of the biological matrix. | |

| Degradation of this compound. | Prepare fresh working solutions of this compound. Investigate the stability of this compound under the specific storage and handling conditions of the experiment. | |

| Poor Peak Shape for Dabrafenib or this compound | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, gradient, or flow rate. Ensure the pH of the mobile phase is appropriate for the analytes. Consider using a different analytical column. |

| Contamination of the column or LC system. | Flush the column and LC system with appropriate solvents. If the problem persists, replace the column. | |

| Shift in Retention Time for this compound | Changes in mobile phase composition or temperature. | Prepare fresh mobile phase and ensure it is properly degassed. Verify the column oven temperature is stable. A slight shift between the analyte and its deuterated internal standard can sometimes be observed.[3] |

| Column degradation. | Replace the analytical column with a new one of the same type. | |

| Inaccurate Quantification of Dabrafenib | Inappropriate concentration of this compound. | The concentration of the internal standard should ideally be close to the concentration of the analyte in the middle of the calibration curve. |

| Cross-contamination or interference. | Check for any interfering peaks in blank matrix samples. Ensure there is no carryover between injections by injecting a blank solvent after the highest calibration standard. | |

| Non-linearity of the calibration curve. | Evaluate different weighting factors for the linear regression (e.g., 1/x, 1/x²). Extend the calibration range if necessary. | |

| Ion Suppression or Enhancement | Co-eluting matrix components affecting the ionization of the analyte and/or internal standard.[1][2] | Improve chromatographic separation to move the analyte and IS peaks away from regions of significant matrix effects. Optimize the sample preparation method to remove phospholipids and other interfering substances. |

| Inappropriate concentration of the internal standard. | An excessively high concentration of the internal standard can sometimes suppress the analyte signal. Optimize the IS concentration. |

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use as an internal standard?

The optimal concentration of this compound should be determined during method development and is typically in the mid-range of the calibration curve for Dabrafenib. A commonly used concentration for the working internal standard solution is around 100-250 ng/mL.[4] The goal is to have a consistent and reproducible signal for the internal standard across all samples without causing ion suppression of the analyte.

2. How should I prepare the this compound working solution?

A stock solution of this compound is typically prepared in a solvent like methanol or DMSO at a concentration of 1 mg/mL. This stock solution is then diluted with an appropriate solvent (e.g., methanol or acetonitrile) to prepare the working internal standard solution at the desired concentration.

3. What are the common sample preparation techniques for Dabrafenib bioanalysis?

The most common sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5]

-

Protein Precipitation: This is a simpler and faster method, often using acetonitrile or methanol to precipitate plasma proteins.[4][6]

-

Liquid-Liquid Extraction: This method can provide a cleaner extract, reducing matrix effects. A common solvent used for LLE of Dabrafenib is ethyl acetate.[5]

4. What are the typical LC-MS/MS parameters for Dabrafenib and this compound?

Below is a summary of typical parameters. These should be optimized for your specific instrumentation.

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Dabrafenib MRM Transition | m/z 520.1 -> 177.0 |

| This compound MRM Transition | m/z 529.2 -> 316.3[7] |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[6] |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium bicarbonate[4][6] |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid[4][6] |

| Flow Rate | 0.4 - 0.8 mL/min[5][6] |

5. How can I assess and mitigate matrix effects?

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in bioanalysis.[1][2]

-

Assessment: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration.

-

Mitigation:

-

Optimize sample preparation to remove interfering components.

-

Improve chromatographic separation to ensure the analyte and internal standard do not co-elute with matrix components.

-

Use a stable isotope-labeled internal standard like this compound, which is expected to experience similar matrix effects as the analyte, thus providing effective normalization.

-

6. What should I do if I observe a chromatographic shift between Dabrafenib and this compound?